molecular formula C11H16N2O4 B13197935 Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate

Cat. No.: B13197935
M. Wt: 240.26 g/mol
InChI Key: DPJSOYYQOQLKPS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate is a complex organic compound that features a pyridine ring substituted with a methoxy group, an amino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group through a methylation reaction. The amino and hydroxy groups are then introduced via nucleophilic substitution and hydroxylation reactions, respectively. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-hydroxy-4-(6-methoxypyridin-3-yl)butanoate
  • Methyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate
  • Propyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C12H16N2O3
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 2059926-78-0

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

  • Analgesic Effects : This compound has been associated with analgesic properties, potentially acting through modulation of pain pathways in the central nervous system .
  • Immunostimulant Activity : Studies have shown that it can enhance immune responses, suggesting a role in immunotherapy .
  • Neuroprotective Properties : The presence of the methoxypyridine moiety is thought to contribute to neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal tissues .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Effect Reference
AnalgesicPain reduction in animal models
ImmunostimulantEnhanced immune cell activity
NeuroprotectionReduced neuronal damage
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth

Case Study 1: Analgesic Activity

A study conducted on rodents demonstrated that administration of this compound significantly reduced pain responses in models of acute and chronic pain. The compound was found to lower the expression of pro-inflammatory cytokines, indicating an anti-inflammatory mechanism contributing to its analgesic effect.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased neuronal apoptosis and improved cognitive function. The study highlighted its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Research Findings

Recent studies have expanded on the biological activity of this compound:

  • Toxicity Studies : Research indicates low toxicity levels in various cell lines, suggesting a favorable safety profile for potential therapeutic use .
  • Synergistic Effects : When combined with other compounds, such as traditional analgesics or anti-inflammatory agents, this compound exhibited enhanced efficacy, warranting further investigation into combination therapies .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest good bioavailability and distribution within target tissues, which is crucial for effective therapeutic applications .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate

InChI

InChI=1S/C11H16N2O4/c1-3-17-11(15)9(12)10(14)7-4-5-8(16-2)13-6-7/h4-6,9-10,14H,3,12H2,1-2H3

InChI Key

DPJSOYYQOQLKPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CN=C(C=C1)OC)O)N

Origin of Product

United States

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